

An In-depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

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Compound of Interest

Compound Name:	Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Cat. No.:	B172080

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For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key heterocyclic intermediate, holds significant value in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine core functionalized with a protected amine and a methyl ester, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its handling and storage. By consolidating this critical information, we aim to empower researchers to leverage the full potential of this important synthetic precursor.

Physicochemical Properties

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS Number: 144186-11-8) is a white to off-white solid at room temperature.^[1] Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding for its application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{16}N_2O_4$	[2]
Molecular Weight	252.27 g/mol	[2]
Melting Point	166-170 °C	[1]
Boiling Point	320.9 ± 27.0 °C (at 760 mmHg, Predicted)	
Appearance	Solid	[1]
CAS Number	144186-11-8	[2]

Solubility Profile:

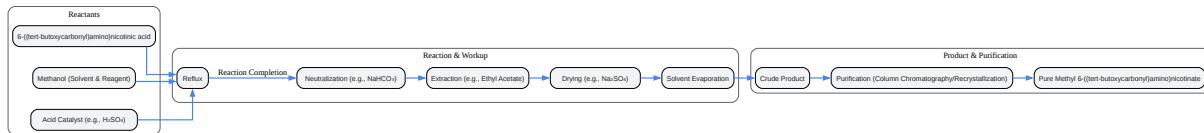
While extensive quantitative solubility data is not readily available in the public domain, qualitative assessments indicate that **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** is likely soluble in a range of common organic solvents. Based on the solubility of structurally similar compounds like methyl 6-methylnicotinate, it is anticipated to be soluble or slightly soluble in methanol, chloroform, and ethyl acetate.[\[3\]](#) Its solubility in aqueous solutions is expected to be limited. For precise quantitative applications, it is recommended to determine the solubility experimentally in the solvent system of interest using a standardized method such as the isothermal shake-flask method.

Synthesis and Purification

The synthesis of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** is a critical process for its utilization as a building block. While a specific, detailed experimental protocol for its direct synthesis is not widely published, a common and logical synthetic route involves the esterification of the corresponding carboxylic acid, 6-((tert-butoxycarbonyl)amino)nicotinic acid.

Conceptual Synthetic Pathway

The following diagram illustrates a plausible and widely utilized method for the synthesis of methyl esters from carboxylic acids, which is the Fischer esterification.



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Caption: Conceptual workflow for the synthesis of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**.

Experimental Protocol: Fischer Esterification (Adapted from similar syntheses)

This protocol is adapted from established procedures for the esterification of similar nicotinic acid derivatives.^[4]

Materials:

- 6-((tert-butoxycarbonyl)amino)nicotinic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate

- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-((tert-butoxycarbonyl)amino)nicotinic acid in an excess of anhydrous methanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- Quenching and Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the product.
- Washing: Combine the organic layers and wash with brine to remove any remaining inorganic salts.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate**.

Spectroscopic Characterization

The structural elucidation and confirmation of **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not readily available in public databases, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methyl ester, and the tert-butyl group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl ester protons will present as a singlet at approximately δ 3.9 ppm, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Key signals would include those for the carbonyl carbons of the ester and the carbamate groups (typically in the range of δ 150-170 ppm), the aromatic carbons of the pyridine ring, the quaternary carbon of the tert-butyl group (around δ 80 ppm), the methyl carbon of the ester, and the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (carbamate)	3400 - 3200
C-H Stretch (aromatic & aliphatic)	3100 - 2850
C=O Stretch (ester)	~1725
C=O Stretch (carbamate)	~1700
C=C & C=N Stretch (aromatic ring)	1600 - 1450
C-O Stretch (ester & carbamate)	1300 - 1100

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule $[M+H]^+$ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton (253.28).

Handling, Storage, and Safety

Handling:

- It is recommended to handle **Methyl 6-((tert-butoxycarbonyl)amino)nicotinate** in a well-ventilated area, preferably in a fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.

Storage:

- Store the compound in a tightly sealed container in a cool, dry place.
- Protect from moisture and direct sunlight.

Safety:

- While specific toxicity data for this compound is not extensively documented, it should be handled with the care accorded to all laboratory chemicals.
- Avoid inhalation of dust and ingestion. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate serves as a valuable and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide has provided a detailed overview of its physical properties, a practical approach to its synthesis and purification, and an outline of its key spectroscopic features. By understanding these fundamental characteristics, researchers can effectively incorporate this

compound into their synthetic strategies, paving the way for the discovery and development of new and innovative molecules.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2764194, Methyl 6-((tert-butoxycarbonyl)amino)
- PrepChem.

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